4-Methyl-1-(1-morpholin-4-yl-1-oxopropan-2-yl)quinolin-2-one
Description
4-Methyl-1-(1-morpholin-4-yl-1-oxopropan-2-yl)quinolin-2-one is a synthetic organic compound that belongs to the quinolinone family This compound is characterized by the presence of a quinolinone core, a morpholine ring, and a methyl group
Properties
IUPAC Name |
4-methyl-1-(1-morpholin-4-yl-1-oxopropan-2-yl)quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-12-11-16(20)19(15-6-4-3-5-14(12)15)13(2)17(21)18-7-9-22-10-8-18/h3-6,11,13H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCYIUFIFKPDVOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C2=CC=CC=C12)C(C)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1-(1-morpholin-4-yl-1-oxopropan-2-yl)quinolin-2-one typically involves multi-step organic reactions. One common method includes the reaction of 4-methylquinolin-2-one with a morpholine derivative under specific conditions. The process may involve the use of reagents such as acyl chlorides or anhydrides to introduce the oxopropan-2-yl group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reaction. The purification process might involve techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where functional groups on the quinolinone or morpholine rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles can be used under various conditions to achieve substitution.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with additional oxygen-containing functional groups, while reduction may produce hydroxylated derivatives.
Scientific Research Applications
4-Methyl-1-(1-morpholin-4-yl-1-oxopropan-2-yl)quinolin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is investigated for its use in material science, particularly in the development of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4-Methyl-1-(1-morpholin-4-yl-1-oxopropan-2-yl)quinolin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect. The exact pathways and targets depend on the specific application and the compound’s structure-activity relationship.
Comparison with Similar Compounds
4-Hydroxyquinolin-2-one: Shares the quinolinone core but differs in the functional groups attached.
4-Methylquinolin-2-one: Lacks the morpholine and oxopropan-2-yl groups, making it less complex.
Morpholine derivatives: Compounds with a morpholine ring but different core structures.
Uniqueness: 4-Methyl-1-(1-morpholin-4-yl-1-oxopropan-2-yl)quinolin-2-one is unique due to the combination of the quinolinone core, morpholine ring, and oxopropan-2-yl group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
